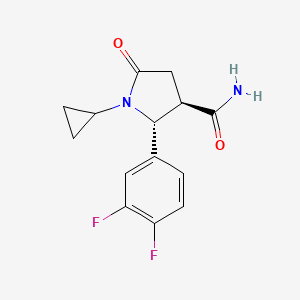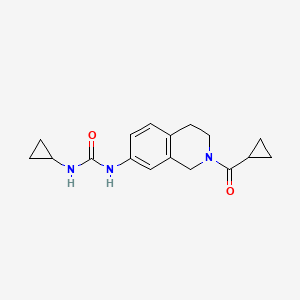
1-(2-(シクロプロパンカルボニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)-3-シクロプロピル尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a urea group. Cyclopropanecarbonyl compounds are known to be used as alkylating reagents in the preparation of various chemical building blocks . Tetrahydroisoquinolines are a type of alkaloid and have been studied for their biological activities. Urea derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the cyclopropanecarbonyl group, and the formation of the urea linkage. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar urea group could enhance its solubility in polar solvents .科学的研究の応用
鎮痛作用と不安解消作用
初期の研究では、CTCUは鎮痛作用(痛みを和らげる)と不安解消作用(不安を軽減する)があることを示唆しています。研究者たちは、その作用機序と疼痛管理および不安障害における潜在的な応用について調査しています。
これらの用途は、CTCUの汎用性とさまざまな科学分野への潜在的な影響を浮き彫りにしています。 進行中の研究では、この興味深い化合物の追加の用途が明らかになる可能性があることに注意してください 。特定の用途について詳しく知りたい場合は、お気軽にお問い合わせください!
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(12-1-2-12)20-8-7-11-3-4-15(9-13(11)10-20)19-17(22)18-14-5-6-14/h3-4,9,12,14H,1-2,5-8,10H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVQKLNDHUABQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide](/img/structure/B2564006.png)
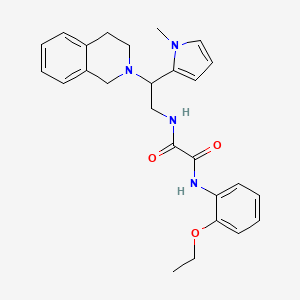
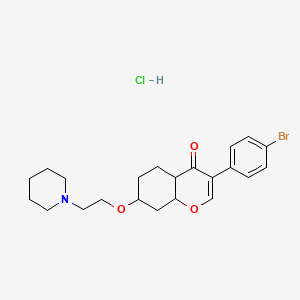
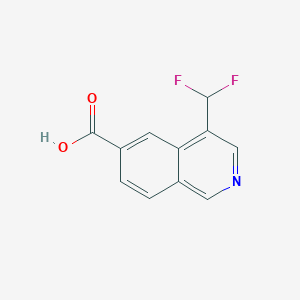




![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2564019.png)
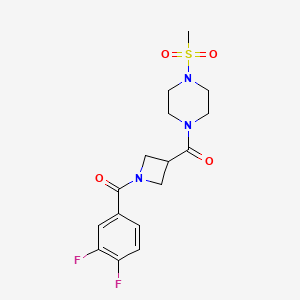
![5-Bromo-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2564024.png)
![Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2564027.png)

